BenchChemオンラインストアへようこそ!

(-)-Secoisolariciresinol

Pharmacokinetics Bioavailability Metabolism

(-)-Secoisolariciresinol is the direct aglycone metabolite of SDG with 25% oral bioavailability in rats, compared to 0% for the glucoside precursor. This makes it the only valid test compound for oral ADME studies without confounding gut microbial hydrolysis. It exhibits potent DPPH radical scavenging (IC50 = 14.14 µg/mL) unlike inactive enterolactone/enterodiol metabolites (IC50 > 770 µg/mL). Validated in vivo for oxidative stress (elevates SOD, CAT, GSH; reduces MDA). Serves as a specific probe for MMP1 (IC50 = 50.1 µM) and xanthine oxidase (IC50 = 213 µM). Choose this aglycone for reproducible, dose-dependent results.

Molecular Formula C20H26O6
Molecular Weight 362.4 g/mol
CAS No. 29388-59-8
Cat. No. B192356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Secoisolariciresinol
CAS29388-59-8
Synonyms2,3-bis((4-hydroxy-3-methoxyphenyl)methyl)-1,4-butanediol
knotolan
secoisolariciresinol
secoisolariciresinol, (R*,S*)-isome
Molecular FormulaC20H26O6
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O
InChIInChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16-/m0/s1
InChIKeyPUETUDUXMCLALY-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-Secoisolariciresinol (CAS 29388-59-8): Baseline Definition for Procurement and Research Selection


(-)-Secoisolariciresinol [1] is a plant-derived dibenzylbutane lignan that serves as the direct aglycone metabolite of the predominant flaxseed lignan, secoisolariciresinol diglucoside (SDG) [2]. It functions as a biosynthetic precursor to the mammalian enterolignans, enterodiol and enterolactone, via gut microbial metabolism [3]. Characterized by its two chiral centers, the (-)-enantiomer is a key intermediate in lignan biochemistry and a distinct analytical standard for studies on phytoestrogen metabolism and antioxidant activity.

Why Generic Lignan Substitution is Not Viable for (-)-Secoisolariciresinol (29388-59-8)


Generic substitution with other dietary lignans such as secoisolariciresinol diglucoside (SDG), matairesinol, or the mammalian metabolites enterodiol/enterolactone is not scientifically valid due to profound differences in molecular structure, bioavailability, and biological activity. Critically, the aglycone (-)-Secoisolariciresinol exhibits a specific oral bioavailability of 25% in rats, contrasting sharply with the 0% bioavailability observed for its glucosylated form SDG [1]. Furthermore, while (-)-Secoisolariciresinol demonstrates potent antioxidant capacity as a plant lignan, its downstream metabolites enterodiol and enterolactone show drastically reduced or negligible activity in standard radical scavenging assays [2]. These quantitative disparities in both pharmacokinetic disposition and intrinsic pharmacodynamic activity underscore why this specific aglycone cannot be replaced by its precursors or metabolites in precise scientific investigations or industrial applications.

Quantitative Differential Evidence for Selecting (-)-Secoisolariciresinol (29388-59-8)


Oral Bioavailability of (-)-Secoisolariciresinol is Quantifiably Superior to its Glucoside Precursor (SDG)

In a comparative pharmacokinetic study in male Wistar rats, orally administered (-)-Secoisolariciresinol (SECO) demonstrated a bioavailability of 25%. In stark contrast, its glycosylated precursor, secoisolariciresinol diglucoside (SDG), exhibited 0% oral bioavailability under identical experimental conditions [1]. This indicates that SDG must first be hydrolyzed to SECO for systemic absorption, making the aglycone the primary bioavailable form.

Pharmacokinetics Bioavailability Metabolism

(-)-Secoisolariciresinol Exhibits Exponentially Higher Antioxidant Potency than its Mammalian Metabolites

(-)-Secoisolariciresinol demonstrates potent DPPH radical scavenging activity, quantified by an IC50 value of 14.14 µg/mL. In a direct comparison, its mammalian metabolites enterodiol and enterolactone required 54-fold and 66-fold higher concentrations, respectively, to achieve the same 50% inhibition, with IC50 values of 770.16 µg/mL and 932.17 µg/mL [1]. This massive disparity confirms that metabolic conversion by gut flora dramatically attenuates the direct antioxidant capacity of the parent lignan.

Antioxidant DPPH Assay Radical Scavenging

(-)-Secoisolariciresinol Possesses a Favorable Pharmacokinetic Half-Life Compared to Enterodiol

Following intravenous administration in rats, (-)-Secoisolariciresinol (SECO) exhibited a half-life of 6.1 hours. This is significantly longer than the 3.2-hour half-life observed for its metabolite, enterodiol (ED), under the same conditions [1]. SECO also displayed intermediate systemic clearance and volume of distribution values relative to SDG and ED, positioning it as a metabolically distinct entity with a more prolonged systemic presence than its immediate downstream metabolite.

Pharmacokinetics Half-Life Clearance

(-)-Secoisolariciresinol Demonstrates Potent In Vivo Upregulation of Endogenous Antioxidant Enzymes

In a 7-day murine study, oral administration of (-)-Secoisolariciresinol at 200 mg/kg body weight produced robust, dose-dependent enhancements of endogenous antioxidant defenses. Serum superoxide dismutase (SOD) activity was elevated by 56.7% and hepatic catalase (CAT) by 51.2%, compared to the vehicle control . Simultaneously, hepatic malondialdehyde (MDA), a biomarker of lipid peroxidation, was reduced by 53.4%, and glutathione (GSH) levels were increased by 62.3%. This multi-faceted in vivo antioxidant effect provides a mechanistic basis for its biological activity beyond simple in vitro radical scavenging.

In Vivo Antioxidant Superoxide Dismutase Glutathione

(-)-Secoisolariciresinol Exhibits Differential Enzyme Inhibition Profiles Relative to Class Analogs

(-)-Secoisolariciresinol displays distinct inhibitory activity against several therapeutically relevant enzymes. It inhibits human recombinant matrix metalloproteinase 1 (MMP1) with an IC50 of 50.1 µM [1]. This activity is structurally specific; while direct comparator data for other lignans against MMP1 is absent in this dataset, the compound's IC50 of 213 µM against xanthine oxidase and 230 µM against sex hormone-binding globulin (SHBG) [1] indicate a moderate, target-selective inhibition profile. This contrasts with the potent nanomolar Ki values reported for some lignans against carbonic anhydrase and cholinesterases [2], highlighting that the class cannot be treated as functionally equivalent.

Enzyme Inhibition MMP1 Xanthine Oxidase SHBG

Optimal Application Scenarios for (-)-Secoisolariciresinol (29388-59-8) in R&D


In Vivo Pharmacokinetic and Metabolism Studies of Lignans

Given its established oral bioavailability of 25% and half-life of 6.1 hours in rats [1], (-)-Secoisolariciresinol is the appropriate analytical standard and test compound for conducting pharmacokinetic investigations of dietary lignans. Unlike its non-bioavailable precursor SDG, this aglycone can be used directly in oral dosing studies to assess absorption, distribution, metabolism, and excretion (ADME) without the confounding requirement for prior hydrolysis by gut microbiota.

In Vitro Antioxidant Screening and Structure-Activity Relationship (SAR) Assays

The potent DPPH radical scavenging activity of (-)-Secoisolariciresinol (IC50 = 14.14 µg/mL) makes it an essential positive control or test article for in vitro antioxidant screening panels [2]. Its use is critical when the goal is to measure direct antioxidant capacity, as substitution with mammalian lignan metabolites (IC50 values > 770 µg/mL) would fail to yield measurable activity.

In Vivo Models of Oxidative Stress and Antioxidant Defense

(-)-Secoisolariciresinol is a validated tool compound for in vivo studies of oxidative stress, as demonstrated by its ability to elevate endogenous antioxidant enzymes (SOD, CAT) and GSH, while reducing MDA in mice . Researchers investigating the physiological mechanisms of dietary lignans or developing functional food ingredients can use this compound to establish a baseline for in vivo efficacy that is quantifiable and dose-dependent.

Enzyme Inhibition Profiling in Natural Product Drug Discovery

With documented, albeit moderate, inhibitory activity against MMP1 (IC50 = 50.1 µM), xanthine oxidase (IC50 = 213 µM), and SHBG (IC50 = 230 µM) [3], (-)-Secoisolariciresinol serves as a specific chemical probe in natural product screening libraries. Its distinct inhibition profile, separate from the nanomolar activities of other lignans against carbonic anhydrases, allows it to be used to identify structure-specific interactions with these and other enzyme targets.

Quote Request

Request a Quote for (-)-Secoisolariciresinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.